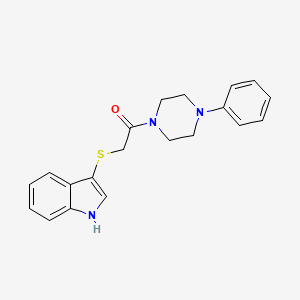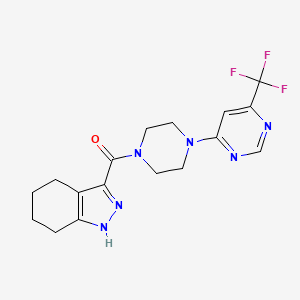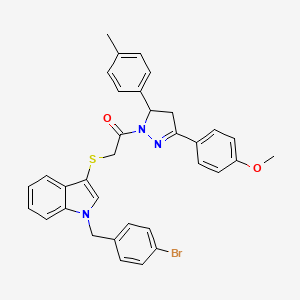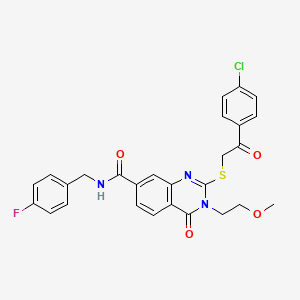
1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a complex organic molecule that contains a pyridine ring and an oxadiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom). These rings are likely connected by an ethan-1-ol chain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and oxadiazole rings, both of which are aromatic and thus relatively stable. The hydroxyl (-OH) group on the ethan-1-ol chain could potentially be involved in reactions such as esterification or ether formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and oxadiazole rings could contribute to its aromaticity and potentially its planarity. The hydroxyl group could contribute to its polarity and could make the compound capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Fluorine-containing compounds have gained prominence in medicinal chemistry. The introduction of fluorine atoms into lead structures often enhances the physical, biological, and environmental properties of molecules. In this context, fluoropyridines, including our compound of interest, have been investigated for their potential as drug candidates. Researchers explore their pharmacological activity, metabolic stability, and interactions with biological targets. The compound’s unique structure may contribute to novel drug design, especially in areas like antiviral, antimicrobial, and antitumor drug development .
Radiopharmaceuticals
The synthesis of fluorinated compounds plays a crucial role in the field of nuclear medicine. Researchers have explored methods for incorporating fluorine-18 (18F) into pyridine-based structures. These 18F-substituted pyridines serve as imaging agents for positron emission tomography (PET) scans. PET imaging allows non-invasive visualization of biological processes, aiding in disease diagnosis and monitoring. Our compound could be a potential candidate for such applications .
Agrochemicals
Fluorine-containing substituents are commonly introduced into agricultural active ingredients. These compounds exhibit improved properties, such as enhanced bioavailability, reduced toxicity, and increased resistance to environmental degradation. While most fluorinated agrochemicals incorporate fluorine into carbocyclic aromatic rings, exploring heterocyclic structures like our compound could lead to innovative herbicides, fungicides, or insecticides .
Antifibrotic Agents
The discovery of antifibrotic drugs has attracted significant attention. Researchers investigate compounds that can prevent or reduce fibrosis—a pathological process involving excessive tissue scarring. Our compound’s unique structure may offer insights into developing antifibrotic agents. Understanding its interactions with fibrotic pathways could lead to therapeutic interventions .
Synthetic Building Blocks
Fluoropyridines serve as valuable synthetic intermediates. Chemists use them to construct more complex molecules through various reactions. For instance, they participate in cyclization reactions, Umemoto reactions, and Balts-Schiemann reactions. Our compound’s fluorine substituent makes it an interesting building block for organic synthesis .
Material Science
Fluorinated compounds find applications in material science. Researchers explore their use in coatings, polymers, and other functional materials. The unique properties of fluoropyridines, such as reduced basicity and altered reactivity, could contribute to novel materials with desirable characteristics .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIWSWSLVCHYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2689154.png)


![6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline](/img/structure/B2689158.png)
![4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2689160.png)






![4,7-Dimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689173.png)